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Compound of Interest

Compound Name: 2-Amino-4-chloro-5-methylphenol

Cat. No.: B1266682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Amino-4-
chloro-5-methylphenol (CAS No. 53524-27-9). Due to the limited availability of public

experimental spectra for this specific compound, this document presents a comprehensive

analysis based on established spectroscopic principles and data from structurally related

compounds. The information herein serves as a valuable resource for the identification,

characterization, and quality control of 2-Amino-4-chloro-5-methylphenol in a research and

development setting.

Molecular Structure and Predicted Spectral Features
2-Amino-4-chloro-5-methylphenol is a substituted aromatic compound with the molecular

formula C₇H₈ClNO. Its structure, featuring a phenol, an amino group, a chlorine atom, and a

methyl group on a benzene ring, gives rise to a unique spectral fingerprint.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

methyl group, and the protons of the amino and hydroxyl groups. The chemical shifts are

influenced by the electronic effects of the various substituents.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

Aromatic H (position

3)
6.5 - 6.7 Singlet

Positioned between

the amino and chloro

groups.

Aromatic H (position

6)
6.8 - 7.0 Singlet

Influenced by the

hydroxyl and methyl

groups.

-NH₂ 3.5 - 4.5 Broad Singlet

Chemical shift can

vary with solvent and

concentration.

-OH 4.5 - 5.5 Broad Singlet

Chemical shift is

dependent on solvent,

temperature, and

concentration.

-CH₃ 2.1 - 2.3 Singlet

Typical range for a

methyl group attached

to an aromatic ring.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the

molecule. The chemical shifts are predicted based on the known effects of the substituents on

the benzene ring.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (-OH) 145 - 150

C-2 (-NH₂) 135 - 140

C-3 115 - 120

C-4 (-Cl) 120 - 125

C-5 (-CH₃) 125 - 130

C-6 118 - 123

-CH₃ 15 - 20

Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the

functional groups present in the molecule.

Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Vibration Mode

O-H (Phenol) 3200 - 3600 Strong, Broad Stretching

N-H (Amine) 3300 - 3500 Medium (two bands)
Asymmetric &

Symmetric Stretching

C-H (Aromatic) 3000 - 3100 Medium Stretching

C-H (Methyl) 2850 - 2960 Medium Stretching

C=C (Aromatic) 1500 - 1600 Medium to Strong Ring Stretching

C-N 1250 - 1350 Medium Stretching

C-O 1200 - 1260 Strong Stretching

C-Cl 700 - 800 Strong Stretching

Predicted Mass Spectrometry (MS) Data
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The mass spectrum, typically acquired using electron ionization (EI), will show the molecular

ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a

distinctive isotopic pattern for the molecular ion and chlorine-containing fragments

(approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

m/z Value Predicted Assignment Notes

157/159 [M]⁺

Molecular ion peak, showing

the M+2 isotopic peak for

chlorine.

142/144 [M - CH₃]⁺ Loss of a methyl radical.

122 [M - Cl]⁺ Loss of a chlorine radical.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of 2-
Amino-4-chloro-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as

an internal standard.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:
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Use a proton-decoupled pulse sequence.

Typical spectral width: 0 to 200 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Acquisition:

Scan the sample over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Collect a background spectrum of the empty sample compartment (or just the KBr pellet)

and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and purification.

GC-MS Protocol:

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

GC Conditions:
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Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., HP-5MS).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then

ramp up to a high temperature (e.g., 280 °C).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230 °C.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of 2-Amino-4-chloro-5-methylphenol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-Amino-4-
chloro-5-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266682#2-amino-4-chloro-5-methylphenol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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